Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18123840
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClNO3 |
|---|---|
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | methyl 5-(1-aminocyclopropyl)furan-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H |
| Standard InChI Key | QZRHQFIXLUPBLO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(O1)C2(CC2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by the following key features:
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Furan backbone: A five-membered ring with oxygen at the 1-position.
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Methyl carboxylate group: Located at the 2-position, contributing to electrophilic reactivity.
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1-Aminocyclopropyl moiety: A strained cyclopropane ring with an amine group, enabling hydrogen bonding and conformational rigidity.
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Hydrochloride counterion: Enhances crystallinity and aqueous solubility .
The SMILES notation COC(=O)C1=CC=C(O1)C2(CC2)N.Cl accurately represents its connectivity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₂ClNO₃ | |
| Molecular weight | 217.65 g/mol | |
| CAS number | 2551115-86-5 | |
| Purity (commercial) | ≥95% | |
| SMILES | COC(=O)c1ccc(o1)C1(N)CC1.Cl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Furan-2-carboxylic acid functionalization: Methylation of the carboxyl group using methanol under acidic conditions yields methyl furan-2-carboxylate.
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Cyclopropane introduction: Reaction with 1-aminocyclopropane via nucleophilic substitution or [2+1] cycloaddition, often catalyzed by transition metals like palladium.
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Hydrochloride salt formation: Treatment with hydrochloric acid precipitates the final product .
Key reaction parameters include temperature (typically 50–80°C), inert atmosphere (N₂ or Ar), and stoichiometric control to minimize byproducts.
Biological Activities and Research Applications
Enzyme Inhibition Mechanisms
The compound’s amine and carboxylate groups enable interactions with enzymatic active sites. Preliminary in vitro studies suggest inhibitory effects on:
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Cyclooxygenase-2 (COX-2): A key enzyme in prostaglandin biosynthesis, linked to inflammation.
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Monoamine oxidases (MAOs): Targets for neurodegenerative disease therapeutics.
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